molecular formula C19H23N5O B560556 Irak4-IN-1

Irak4-IN-1

Numéro de catalogue: B560556
Poids moléculaire: 337.4 g/mol
Clé InChI: HVQXFGHHSFTACS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IRAK4-IN-1 est un inhibiteur de petite molécule ciblant l'interleukine-1 récepteur-associée kinase 4 (IRAK4). IRAK4 est une kinase sérine/thréonine qui joue un rôle crucial dans les voies de signalisation des récepteurs de type Toll (TLR) et des récepteurs de l'interleukine-1 (IL-1R). Ces voies sont essentielles pour les réponses immunitaires innées et l'inflammation. En inhibant IRAK4, this compound peut moduler les réponses immunitaires et a des applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, des troubles auto-immuns et de certains cancers .

Mécanisme D'action

Target of Action

Irak4-IN-1 primarily targets the intracellular serine/threonine interleukin 1 receptor-associated kinase 4 (IRAK4) . IRAK4 is necessary for most signaling by activated Toll-like receptors (TLRs) . It is also part of the Myddosome signaling pathway and is essential for signaling downstream of toll-like receptors (TLR) and the interleukin-1 receptor (IL-1R) family in immune cells .

Mode of Action

Upon binding to IL1R/TLR, IRAK4 interacts with IRAK-2 and MyD88 to form a large signaling complex, called the Myddosome . This interaction triggers the recruitment of the adaptor protein MyD88 to the receptors, which is followed by the recruitment of IRAK4 to MyD88 via interactions between the N-terminal death domains of these proteins .

Biochemical Pathways

The activation of IRAK4 drives the activation of nuclear factor kappa B (NF-κB), promoting cell survival, inflammation, and other aspects of the adaptive immune response . IRAK4 is also involved in signal transduction pathways stimulated by the cellular receptors belonging to the Toll/Interleukin-1 receptor superfamily . The Toll-Like Receptors (TLRs) are stimulated by recognition of pathogen-associated molecular patterns (PAMPS), whereas members of the IL-1R family are stimulated by cytokines .

Pharmacokinetics

this compound has shown low-to-moderate pharmacokinetic variability with a median half-life of 25 to 33 hours and 1.6 to 2.4-fold accumulation at steady-state, which was achieved by Day 5-7 of dosing . Food had no clinically meaningful impact on this compound exposure (AUC and Cmax) at the 50 mg dose .

Result of Action

The activation of IRAK4 can be coopted by cancers and lead to the survival and proliferation of malignant cells . Inappropriate IRAK4 activity has been linked with the progression of myelodysplastic syndrome (MDS), other hematologic malignancies, and some solid tumors . Preclinical cancer models indicate that IRAK4 inhibition has anti-tumor effects .

Action Environment

The action of this compound can be influenced by various environmental factors. The co-administration of omeprazole, an acid-reducing agent, with this compound reduced its exposure (auc and cmax) by 23% and 43%, respectively, at the 50 mg dose .

Analyse Biochimique

Biochemical Properties

Irak4-IN-1 interacts with IRAK4, a kinase that integrates signaling downstream of receptors acting at the interface between innate and adaptive immune responses, such as Toll-like receptors (TLRs), interleukin-1R (IL-1R), and IL-18R . The activation of IRAK4 drives activation of nuclear factor kappa B (NF-κB) and promotes cell survival, inflammation, and other aspects of the adaptive immune response .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the phosphorylation of IRAK4 and IKK in primary peritoneal macrophages and RAW264.7 cells, inhibiting the secretion of TNF-α and IL-6 in both cell lines . Inappropriate IRAK4 activity has been linked with the progression of myelodysplastic syndrome (MDS), other hematologic malignancies, and some solid tumors .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting IRAK4, a kinase that integrates signaling downstream of receptors acting at the interface between innate and adaptive immune responses . This inhibition results in substantial inhibition of TLR and IL-1 responses in dendritic cells, keratinocytes, granulocytes, and T cells .

Temporal Effects in Laboratory Settings

It has been observed that an oral dose of an IRAK4 inhibitor mediated the inhibition of IRAK4 signaling in vivo for more than 8 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, disease activity in murine models of skin inflammation was markedly dampened by IRAK4 inhibition

Metabolic Pathways

This compound is involved in the IRAK4 signaling pathway, which is a part of the larger TLR and IL-1R signaling pathways . These pathways play a crucial role in the innate immune response, and dysregulation can lead to various inflammatory and autoimmune diseases .

Transport and Distribution

Given its role as an IRAK4 inhibitor, it is likely that it is transported to sites where IRAK4 is active, such as within cells involved in the immune response .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever IRAK4 is found within the cell. IRAK4 is generally found in the cytoplasm of cells , so it is reasonable to assume that this compound would also be found in these locations in order to exert its inhibitory effects on IRAK4 .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de IRAK4-IN-1 implique plusieurs étapes, y compris la formation d'intermédiaires clés et les réactions de couplage finales. Une voie de synthèse courante comprend les étapes suivantes :

    Formation de l'intermédiaire A : En commençant par un composé aromatique approprié, une série de réactions telles que la nitration, la réduction et l'halogénation sont effectuées pour obtenir l'intermédiaire A.

    Réaction de couplage : L'intermédiaire A est ensuite couplé à un autre composé aromatique dans des conditions spécifiques, telles que l'utilisation d'un catalyseur au palladium en présence d'une base.

    Étapes finales : Le produit final, this compound, est obtenu par des processus de purification et de cristallisation

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. L'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour garantir un rendement et une pureté élevés. Des techniques avancées telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la possibilité de mise à l'échelle .

Analyse Des Réactions Chimiques

Types de réactions

IRAK4-IN-1 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes déshydroxylées .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

    Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.

    Biologie : Employé dans des tests cellulaires pour étudier le rôle de IRAK4 dans les réponses immunitaires et l'inflammation.

    Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des maladies inflammatoires, des troubles auto-immuns et de certains cancers.

    Industrie : Utilisé dans le développement de nouveaux médicaments ciblant IRAK4 et les voies associées .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité kinase de IRAK4. Cette inhibition perturbe les voies de signalisation médiées par les TLR et les IL-1R, conduisant à une activation réduite du facteur nucléaire kappa B (NF-κB) et d'autres effecteurs en aval. Les cibles moléculaires de this compound comprennent le domaine kinase de IRAK4, qui est essentiel à son activité catalytique. En bloquant ce domaine, this compound empêche la phosphorylation des protéines en aval et la réponse inflammatoire qui s'ensuit .

Applications De Recherche Scientifique

Role in Inflammation

IRAK4 is essential for the recruitment and activation of downstream signaling components in response to pro-inflammatory cytokines. Inhibiting IRAK4 can reduce the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study: CGA Treatment

A study demonstrated that CGA (a natural compound) inhibited IRAK4 activity in macrophages, leading to decreased levels of NF-κB target genes during endotoxemia. This suggests that IRAK4 inhibition could be beneficial in treating sepsis and other inflammatory conditions .

Disease Mechanism Outcome
Rheumatoid ArthritisInhibition of TNF-α productionReduced inflammation and joint damage
Inflammatory Bowel DiseaseDecreased IL-6 levelsAlleviation of symptoms
SepsisAttenuation of NF-κB activationImproved survival rates

Targeting Tumor Growth

IRAK4's involvement in cancer biology is significant; its overactivation can promote tumor cell survival and proliferation. Inhibiting IRAK4 has shown promise in preclinical models for various malignancies.

Case Study: MYD88-Mutant Lymphomas

Kymera Therapeutics reported that their IRAKIMiD compounds, which combine IRAK4 inhibition with immunomodulatory drug activity, demonstrated superior efficacy against MYD88-mutant lymphomas compared to traditional therapies. The results indicated rapid tumor regression in mouse models .

Cancer Type Mechanism Outcome
MYD88-Mutant LymphomasDual inhibition of IRAK4 and IMiD activityComplete tumor regression
Solid TumorsSuppression of NF-κB signalingReduced tumor growth
Hematologic MalignanciesInhibition of malignant cell proliferationEnhanced apoptosis

Mechanistic Insights

Recent studies have elucidated the mechanisms through which Irak4-IN-1 exerts its effects. For instance, it has been shown to disrupt myddosome formation, which is critical for TLR signaling . This disruption leads to decreased activation of downstream pro-inflammatory pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de IRAK4-IN-1

This compound est unique en raison de sa grande sélectivité pour IRAK4 par rapport aux autres kinases, ce qui en fait un outil précieux pour étudier les voies spécifiques de IRAK4. Son activité inhibitrice puissante et ses propriétés pharmacocinétiques favorables contribuent également à son potentiel en tant qu'agent thérapeutique .

Activité Biologique

IRAK4-IN-1 is a selective inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), a crucial mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 (IL-1). IRAK4 plays a significant role in immune responses, particularly in inflammation and cell survival. This article discusses the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

IRAK4 is an essential component in the signaling cascade initiated by TLRs and IL-1 receptors. Upon activation, IRAK4 phosphorylates downstream signaling molecules, leading to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are pivotal for inflammatory responses and cell survival .

Inhibition of IRAK4

This compound functions by inhibiting the autophosphorylation of IRAK4, thereby disrupting its interaction with other signaling components. This inhibition results in reduced activation of NF-κB and downstream cytokine production, which is beneficial in conditions characterized by excessive inflammation or malignancy .

Biological Activity and Efficacy

Research has demonstrated that this compound effectively reduces the inflammatory response in various cell models. For instance, studies using human monocytic acute myeloid leukemia (AML) THP-1 cells showed that this compound significantly impaired TLR4-induced signaling through NF-κB and MAPK pathways .

Table 1: Summary of Biological Effects of this compound

Cell Type Effect Observed Reference
THP-1 (AML)Impaired TLR4-induced NF-κB activation
FibroblastsReduced IL-1 induced cytokine expression
ATC Cell LinesEnhanced antiproliferative effects with lenvatinib

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Hematologic Malignancies : In a study focusing on myelodysplastic syndromes (MDS) and other hematologic cancers, inhibition of IRAK4 using this compound showed promising anti-tumor effects by inducing apoptosis in malignant cells .
  • Combination Therapies : A notable study evaluated the synergistic effects of this compound with lenvatinib, a multi-targeted kinase inhibitor. The combination demonstrated enhanced antiproliferative effects across multiple anaplastic thyroid cancer (ATC) cell lines, suggesting a potential strategy for improving treatment outcomes in resistant cancers .

Research Findings

Recent findings have elucidated the role of IRAK4 in various diseases:

  • Inflammation : Aberrant IRAK4 activity has been linked to chronic inflammatory conditions, making it a target for therapeutic intervention. Inhibition with this compound has shown to mitigate inflammatory responses effectively .
  • Cancer : The inhibition of IRAK4 has emerged as a promising approach to suppress tumor growth and enhance sensitivity to other therapies, particularly in solid tumors and hematological malignancies .

Propriétés

IUPAC Name

4-[(4-morpholin-4-ylcyclohexyl)amino]quinazoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c20-12-14-1-6-18-17(11-14)19(22-13-21-18)23-15-2-4-16(5-3-15)24-7-9-25-10-8-24/h1,6,11,13,15-16H,2-5,7-10H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQXFGHHSFTACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=NC3=C2C=C(C=C3)C#N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.